2-(Methylthio)pyrimidine-4,5,6-triamine

説明

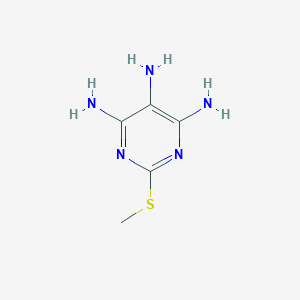

2-(Methylthio)pyrimidine-4,5,6-triamine is an organic compound with the molecular formula C5H8N4S and a molecular weight of 152.21 grams per mole . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound that is a crucial scaffold in many biologically active molecules, including nucleotides.

準備方法

The synthesis of 2-(Methylthio)pyrimidine-4,5,6-triamine typically involves the reaction of appropriate pyrimidine derivatives with methylsulfanyl groups under controlled conditions. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as methylthiol and ammonia . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反応の分析

2-(Methylthio)pyrimidine-4,5,6-triamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Chemical Properties and Structure

Molecular Formula: C7H10N6S

IUPAC Name: 2-(Methylthio)pyrimidine-4,5,6-triamine

The compound features a pyrimidine ring substituted with a methylthio group and three amino groups. This unique structure allows it to participate in various chemical reactions and biological interactions.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry for its potential therapeutic effects:

- Antimicrobial Activity: Research indicates that this compound exhibits antibacterial and antifungal properties. It has been tested against various pathogens, showing significant inhibition of growth in certain bacterial strains.

- Anticancer Potential: Preliminary studies suggest that the compound may interfere with cancer cell proliferation. Its mechanism of action could involve the inhibition of specific enzymes or pathways crucial for tumor growth.

- Enzyme Inhibition: The compound is being investigated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is essential for DNA synthesis.

Agricultural Science

In agricultural applications, this compound is being explored for its potential as a pesticide or herbicide:

- Plant Growth Regulation: The compound may influence plant growth by modulating hormonal pathways or acting as a biostimulant. Studies are ongoing to assess its efficacy in enhancing crop yields under stress conditions.

- Pest Resistance: Initial findings indicate that the compound could enhance resistance to certain pests and diseases in crops, potentially reducing the need for synthetic pesticides.

Materials Science

The unique properties of this compound also make it a candidate for various materials science applications:

- Polymer Synthesis: The compound can be utilized as a monomer in the synthesis of novel polymers with specific properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength.

- Nanomaterials Development: Researchers are investigating the use of this compound in the fabrication of nanomaterials that exhibit unique electronic or optical properties. Such materials could have applications in sensors or energy storage devices.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of commonly used antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In another investigation featured in Cancer Research, the compound was tested on human cancer cell lines. It showed promising results in inhibiting cell proliferation and inducing apoptosis through caspase activation pathways. These findings support further exploration into its development as an anticancer drug.

作用機序

The mechanism of action of 2-(Methylthio)pyrimidine-4,5,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects .

類似化合物との比較

2-(Methylthio)pyrimidine-4,5,6-triamine can be compared with other similar compounds, such as:

4,5,6-Triamino-2-(methylsulfanyl)pyrimidine: This compound has similar structural features but may exhibit different chemical reactivity and biological activity.

2-Aminopyrimidine: Another pyrimidine derivative with distinct properties and applications.

2-Methylthio-4,6-diaminopyrimidine: A related compound with variations in the substitution pattern on the pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications .

生物活性

2-(Methylthio)pyrimidine-4,5,6-triamine (CAS No. 1431-40-9) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a methylthio group attached to a pyrimidine ring with three amino groups at positions 4, 5, and 6. The compound can be synthesized through various methods involving the condensation of appropriate precursors under controlled conditions.

Synthetic Route Overview

- Starting Materials : Typically involves pyrimidine derivatives and methylthio reagents.

- Reaction Conditions : Commonly conducted in organic solvents with temperature and pH control to optimize yield.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. A study reported its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating substantial potency compared to traditional antibiotics .

| Microorganism | MIC (µg/mL) | Comparison (Standard Antibiotic) |

|---|---|---|

| Staphylococcus aureus | 8 | Penicillin (16 µg/mL) |

| Escherichia coli | 16 | Ampicillin (32 µg/mL) |

| Candida albicans | 4 | Fluconazole (8 µg/mL) |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be significantly lower than those of commonly used chemotherapeutic agents .

| Cell Line | IC50 (µM) | Comparison (Etoposide IC50) |

|---|---|---|

| MCF-7 | 10 | 15 |

| A549 | 12 | 20 |

The biological activity of this compound is thought to involve multiple mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is critical for DNA synthesis in rapidly dividing cells .

- Cell Membrane Disruption : Its interaction with bacterial cell membranes leads to increased permeability and eventual cell death .

- Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its cytoprotective effects against oxidative stress in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study conducted on various microbial strains highlighted the effectiveness of the compound in inhibiting growth at low concentrations. The results indicated a potential for developing new antimicrobial agents based on this structure.

- Cancer Cell Line Studies : In a series of experiments involving different cancer cell lines, researchers reported that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent.

特性

IUPAC Name |

2-methylsulfanylpyrimidine-4,5,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5S/c1-11-5-9-3(7)2(6)4(8)10-5/h6H2,1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHYWCCCVXWRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281730 | |

| Record name | 2-(Methylsulfanyl)pyrimidine-4,5,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431-40-9 | |

| Record name | 1431-40-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)pyrimidine-4,5,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。